Cyanine7 carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine7 carboxylic acid is a synthetic dye belonging to the polymethine group . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . The dye is unactivated and free .
Synthesis Analysis
Cyanine dyes possessing carboxylic acid groups have been synthesized and used in many fields of study. The acid groups can act as handles for bioconjugation or as metal chelators . Several pentamethine cyanine dyes with propionic acid handles were synthesized and their optical properties were studied .Molecular Structure Analysis
The molecular formula of Cyanine7 carboxylic acid is C37H45ClN2O2 . It is a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium .Chemical Reactions Analysis
Cyanine7.5 carboxylic is a dye derivative of Cyanine 7.5 with carboxylic acid functional groups . The reactions involving Cyanine7 carboxylic acid are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The molecular weight of Cyanine7 carboxylic acid is 585.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 584.3169564 g/mol .Scientific Research Applications
Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, such as pentamethine cyanine dyes with propionic acid handles, are used in various fields. These acid groups serve as bioconjugation handles or metal chelators. The optical properties of these dyes, including absorbance, emission maxima, quantum yield, and molecular brightness, are studied for their potential as fluorescent probes (Dost, Gressel, & Henary, 2017).
Biomarker Analysis : The cyanide metabolite 2-aminothiazoline-4-carboxylic acid (ATCA) is a stable biomarker for cyanide exposure. Analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed for its identification and quantification in biological samples, indicating the importance of cyanine derivatives in toxicological studies (Logue et al., 2005).
Dye-Sensitized Solar Cells : Carboxylate-functionalized cyanine dyes are studied for their sensitizing properties in dye-sensitized nanocrystalline TiO2 solar cells. The type of carboxyl functions used for attaching the dyes to the surface affects the performance of these solar cells (Ehret, Stuhl, & Spitler, 2000).
Fluorescent Labeling of Nucleic Acids : Cyanine dyes like Cy3, Cy5, DyLight DY547, and DyLight DY647 are used in fluorescent labeling of DNA and RNA oligonucleotides for applications such as qPCR, sequencing, and microarray hybridization. Their fluorescence efficiency is sequence-dependent, which is significant for molecular biology research (Kretschy & Somoza, 2014).
Forensic Science : The hydrogen cyanide metabolite ATCA, found in biological materials, is a reliable biomarker for cyanide poisoning. Methods for ATCA determination in whole blood have been developed, offering new possibilities in forensic science (Giebułtowicz et al., 2016).
NIR Fluorescent Probes : Novel near-infrared (NIR) cyanine dyes have been synthesized for use as water-soluble substitutes for commercial fluorescent labels. These dyes are useful in preparing internally quenched fluorescent probes for biological applications (Bouteiller et al., 2007).
Biological Application : Monofunctional carbocyanine dyes with carboxylic acids, azides, or alkynes have been developed for biological applications. These dyes exhibit strong NIR fluorescence and are used in bioorthogonal labeling (Shao, Weissleder, & Hilderbrand, 2008).
Future Directions
The catalytic reduction of carboxylic acid derivatives, including Cyanine7 carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of these catalytic processes .
properties
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine7 carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.